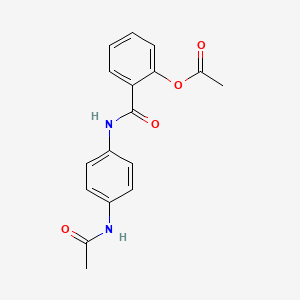

2-((4-Acetamidophenyl)carbamoyl)phenyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-((4-Acetamidophenyl)carbamoyl)phenyl acetate has been reported in the literature . The compound has been structurally characterized, with N—H…O hydrogen-bonding interactions forming chains of molecules aligned along the [101] direction. The chains are linked by π–π and C—H…π interactions, forming a three-dimensional network .Molecular Structure Analysis

The molecular structure of 2-((4-Acetamidophenyl)carbamoyl)phenyl acetate is characterized by its molecular formula C17H16N2O4. More detailed structural analysis would require specific spectroscopic data or crystallographic studies.Chemical Reactions Analysis

While specific chemical reactions involving 2-((4-Acetamidophenyl)carbamoyl)phenyl acetate are not found in the search results, compounds of the carbamate class are known to participate in a variety of chemical reactions. For instance, carbamates can be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Applications De Recherche Scientifique

Anticancer Activity

2-((4-Acetamidophenyl)carbamoyl)phenyl acetate: has been synthesized through a reaction involving 2-(chlorocarbonyl)phenyl acetate and 1-(4-aminophenyl)ethanone, with triethyl amine as a catalyst . Its anti-proliferative properties were assessed using the NCI 60-cell line panel, revealing remarkable to moderate anticancer activity. This suggests its potential as a candidate for cancer treatment.

Aspirin-Based Scaffold

Inspired by the properties of aspirin (acetylsalicylic acid), researchers synthesized this compound as an aspirin-based scaffold. Aspirin is known for its anti-inflammatory, analgesic, and antipyretic effects, and it has also shown promise in preventing colorectal cancer . The structural similarity of 2-((4-Acetamidophenyl)carbamoyl)phenyl acetate to aspirin makes it an interesting candidate for further investigation.

Cardiovascular Prophylaxis

Aspirin is widely prescribed for cardiovascular prophylaxis, and its protective effects against ischemic heart attacks and strokes are well-established . Given the structural resemblance, this compound may offer similar benefits.

Induction of Cell Death

Aspirin induces cell death in various cancer cell lines, including myeloid leukemia, HeLa cells, chronic lymphocytic leukemia cells, and colon cancer cells . Investigating whether 2-((4-Acetamidophenyl)carbamoyl)phenyl acetate shares this property could provide valuable insights.

Colorectal Cancer Prevention

Aspirin-based chemoprevention strategies have gained attention for preventing colorectal cancer. While aspirin usage carries risks, identifying individuals who benefit from its protective effects remains crucial . This compound might contribute to this field.

Synthesis and Characterization

The facile synthesis of 2-((4-Acetamidophenyl)carbamoyl)phenyl acetate involves the reaction of 4’-amino acetophenone and 2-(chlorocarbonyl)phenyl acetate. Spectroscopic techniques confirm its chemical identity . Further studies can explore its biological activity and potential applications.

Propriétés

IUPAC Name |

[2-[(4-acetamidophenyl)carbamoyl]phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-11(20)18-13-7-9-14(10-8-13)19-17(22)15-5-3-4-6-16(15)23-12(2)21/h3-10H,1-2H3,(H,18,20)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTBTLHLZMBSIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Acetamidophenyl)carbamoyl)phenyl acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzo[d]isoxazol-3-yl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)methanesulfonamide](/img/structure/B2621466.png)

![1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2621467.png)

![(E)-2-styryl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2621468.png)

![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2621470.png)

![N-[2-(propan-2-ylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2621475.png)

![1-{1-[2-(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2621480.png)

![1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(4-fluorophenyl)piperidine-4-carboxamide](/img/structure/B2621489.png)